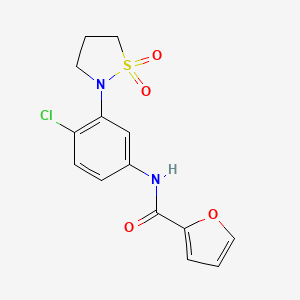

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

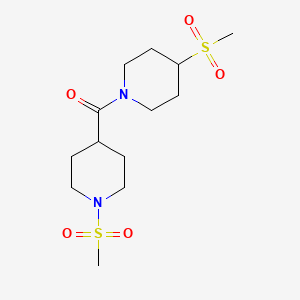

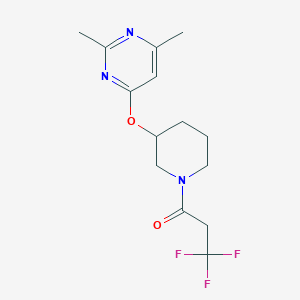

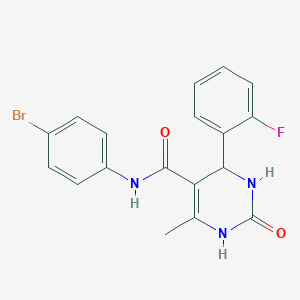

“N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide” is an organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a carboxamide group (-CONH2), a chlorophenyl group (a benzene ring with a chlorine atom), and an isothiazolidine ring (a five-membered ring with one sulfur, one nitrogen, and three carbon atoms) which is in a 1,1-dioxide form .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, carboxamide, chlorophenyl, and isothiazolidine rings. These functional groups could potentially allow for a variety of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and pi stacking .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan ring, the polar carboxamide group, and the electrophilic aromatic chlorophenyl group. The isothiazolidine ring might also participate in reactions, particularly due to the presence of the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group and the potential for hydrogen bonding might increase its solubility in polar solvents .Scientific Research Applications

Antiallergic Activity : A study by Georgiev et al. (1987) described the synthesis of a series of compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide, demonstrating potent antiallergic activity in rats. This suggests potential use in developing antiallergic drugs (Georgiev et al., 1987).

Antimicrobial and Antioxidant Activity : Devi et al. (2010) synthesized compounds related to the chemical , showing significant antimicrobial and antioxidant activities. These properties indicate potential applications in antimicrobial therapies (Devi et al., 2010).

Inhibitory Effects on Gene Expression : Palanki et al. (2000) investigated compounds structurally similar to this compound, finding them to be inhibitors of NF-kappaB and AP-1 transcription factors. This research points to potential applications in controlling gene expression for therapeutic purposes (Palanki et al., 2000).

Potential in Anticancer Activity : Yeşilkaynak et al. (2017) synthesized and characterized a compound similar to the one , examining its antioxidant and anticancer activities. This indicates possible applications in cancer treatment (Yeşilkaynak et al., 2017).

Synthesis and Anti-Bacterial Activities : A study by Siddiqa et al. (2022) involved the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues with notable antibacterial activities. This suggests the potential use of such compounds in developing new antibacterial agents (Siddiqa et al., 2022).

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often resulting in therapeutic outcomes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of thiazole derivatives in water, alcohol, and ether can impact their bioavailability and efficacy . Additionally, the stability of these compounds can be influenced by factors such as temperature and pH .

properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c15-11-5-4-10(16-14(18)13-3-1-7-21-13)9-12(11)17-6-2-8-22(17,19)20/h1,3-5,7,9H,2,6,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWONYBGRRLFJTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)

![4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)](/img/structure/B2449454.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2449456.png)

![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)